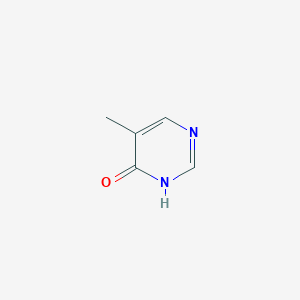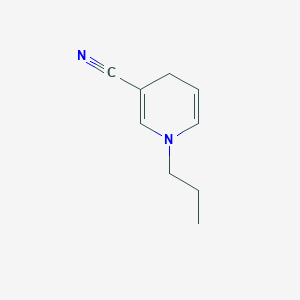
Propanal, 2-Methyl-2-(methylthio)-
Übersicht
Beschreibung
Propanal, 2-methyl-2-(methylthio)-, is an organic compound belonging to the class of aldehydes. It is a colorless liquid with a pungent odor, and is commonly used in perfumes and as a food preservative. It is also used in the synthesis of pharmaceuticals and other organic compounds. Propanal is an important intermediate in the synthesis of a variety of compounds, and has been studied extensively for its various applications.
Wissenschaftliche Forschungsanwendungen
Insektizid
“2-Methyl-2-(methylthio)propionaldehyd” ist ein wichtiger Bestandteil bei der Herstellung von Aldicarb, einem starken Insektizid . Aldicarb bekämpft effektiv eine Vielzahl von Insekten, Milben und Nematoden und wird weltweit auf über 40 wirtschaftlich wichtigen Kulturen eingesetzt .
Nematodenbekämpfungsmittel
Neben seiner Wirkung als effektives Insektizid wirkt Aldicarb auch als Nematodenbekämpfungsmittel . Es wird zur Bekämpfung von Nematoden eingesetzt, kleinen, wurmartigen Tieren, die erhebliche Schäden an Feldfrüchten verursachen können.
Akarizid
Aldicarb wird auch als Akarizid eingesetzt, d. h. es ist wirksam bei der Bekämpfung von Milben . Dies macht es zu einem vielseitigen Werkzeug im Pflanzenschutz.
Produktionsvolumen
Das Produktionsvolumen von Aldicarb, das “2-Methyl-2-(methylthio)propionaldehyd” enthält, wurde für die Jahre 1979 bis 1981 auf 3,0 bis 4,7 Millionen Pfund (1,4 bis 2,1 Millionen kg) pro Jahr geschätzt . Dies deutet auf die hohe Nachfrage und den weit verbreiteten Einsatz dieser Verbindung in verschiedenen Anwendungen hin.
Anwendung im Boden
Aldicarb wird sowohl auf den Boden als auch direkt auf Pflanzen aufgetragen . Diese Flexibilität in den Anwendungsmethoden ermöglicht eine gezielte Schädlingsbekämpfung, was deren Wirksamkeit und Effizienz erhöht.
Umweltverschmutzung
Aldicarb hat viele nützliche Anwendungen, aber es ist wichtig zu beachten, dass es zu Umweltverschmutzung führen kann . Toxische Metaboliten, hauptsächlich als Folge von mikrobieller Aktivität im Boden, sind das Sulfoxid, [2-Methyl-2-(methylsulfinyl)propionaldehyd O-(methylcarbamoyl)oxim], und das Sulfon, [2-Methyl-2-(methylsulfonyl)propionaldehyd O-(methylcarbamoyl)oxim] . Daher sind eine sorgfältige Verwaltung und Verwendung dieser Verbindung notwendig, um die Umweltbelastung zu minimieren.
Forschungsressource
“2-Methyl-2-(methylthio)propionaldehyd” ist eine vielseitige chemische Verbindung, die in verschiedenen wissenschaftlichen Studien verwendet wird. Seine Komplexität und vielfältigen Anwendungen machen es zu einer wertvollen Ressource für Forscher weltweit.
Wirkmechanismus
Target of Action
The primary target of 2-Methyl-2-(methylthio)propionaldehyde, also known as Aldicarb , is the enzyme acetylcholinesterase . This enzyme plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
2-Methyl-2-(methylthio)propionaldehyde acts as a potent inhibitor of acetylcholinesterase . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in overstimulation of the nerves and muscles, which can lead to a variety of symptoms .
Biochemical Pathways
The production and degradation of 2-Methyl-2-(methylthio)propionaldehyde from amino acids have been described and reviewed extensively in literature . The compound is involved in the Strecker degradation of amino groups with reducing sugar moieties, a non-enzymic, heat-induced process . This process is favored in many food products during their production, which are often subjected to some kind of heat treatment .
Pharmacokinetics
2-Methyl-2-(methylthio)propionaldehyde is readily absorbed through both the gut and the skin . It is rapidly metabolized and excreted in the urine almost completely within 24 hours .
Result of Action
The inhibition of acetylcholinesterase by 2-Methyl-2-(methylthio)propionaldehyde leads to an overstimulation of the nerves and muscles . This can result in a variety of symptoms, including muscle weakness, blurred vision, and even potentially life-threatening respiratory failure in severe cases .
Action Environment
The action of 2-Methyl-2-(methylthio)propionaldehyde is influenced by environmental factors. For instance, soil moisture is essential for the release of the toxicant . Furthermore, the compound is stable in cool, non-alkaline solutions . It is used worldwide on more than 40 economically important crops, demonstrating its stability and efficacy in a variety of environmental conditions .
Biochemische Analyse
Biochemical Properties
In biochemical reactions, Propanal, 2-methyl-2-(methylthio)- interacts with various enzymes, proteins, and other biomolecules. The production and degradation of Propanal, 2-methyl-2-(methylthio)- from amino acids have been extensively reviewed . The slightly positive carbon atom in the aldehyde group of Propanal, 2-methyl-2-(methylthio)-, caused by the electronegative oxygen atom, is susceptible to attacks by nucleophiles, making it relatively reactive .
Molecular Mechanism
The molecular mechanism of action of Propanal, 2-methyl-2-(methylthio)- involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Due to its reactivity, Propanal, 2-methyl-2-(methylthio)- can easily be reduced to the corresponding alcohols or oxidized to the corresponding acids .
Eigenschaften
IUPAC Name |
2-methyl-2-methylsulfanylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-5(2,4-6)7-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPLXSBTYRDLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065999 | |
| Record name | Propanal, 2-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16042-21-0 | |
| Record name | 2-Methyl-2-(methylthio)propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16042-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanal, 2-methyl-2-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016042210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 2-methyl-2-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanal, 2-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(methylthio)propionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-2-(methylthio)propanal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAM9F849L4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of aldicarb and its metabolites?
A1: Aldicarb, its sulfoxide, and sulfone metabolites are potent inhibitors of cholinesterase enzymes. [, ] These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine, which is essential for nerve impulse transmission. [, ] By inhibiting cholinesterase, aldicarb and its metabolites cause acetylcholine to accumulate in the synapse, leading to overstimulation of the nervous system and various cholinergic symptoms. [, ]
Q2: What is the molecular formula and weight of 2-methyl-2-(methylthio)propionaldehyde?
A2: The molecular formula is C5H10OS, and the molecular weight is 118.2 g/mol.
Q3: Is there any spectroscopic data available for 2-methyl-2-(methylthio)propionaldehyde?
A3: While the provided research papers don't delve into specific spectroscopic data, it's safe to assume that techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry were likely employed for characterization. [, ] These techniques are routinely used to confirm the structure and purity of synthesized compounds.
Q4: Are there any known catalytic properties or applications for 2-methyl-2-(methylthio)propionaldehyde?
A5: The research focuses on the pesticidal activity of aldicarb and its metabolites, not on potential catalytic properties of 2-methyl-2-(methylthio)propionaldehyde. [, , ] There's no mention of this compound being used as a catalyst in any of the provided papers.
Q5: Have computational methods been used to study aldicarb and its metabolites?
A6: One study used stochastic simulations with models like Opus and GLEAMS to predict the transport and leaching of aldicarb and metolachlor in soil. [] This approach incorporates variability in soil and chemical properties to better understand pesticide behavior under field conditions.
Q6: How does the oxidation of aldicarb to its sulfoxide and sulfone metabolites affect its toxicity?
A7: Both the sulfoxide and sulfone metabolites of aldicarb are also potent cholinesterase inhibitors, often exhibiting toxicity comparable to or even higher than aldicarb itself. [, , ] The sulfoxide metabolite, in particular, is often found to be the most persistent and toxic form in various organisms. [, , ]
Q7: Are there any specific formulations or strategies employed to enhance the stability or delivery of aldicarb?
A8: Aldicarb is typically formulated as granules for soil application. [, , ] Granular formulations offer several advantages, including controlled release of the active ingredient, reduced dust formation, and easier handling. [, ]
Q8: Has the use of aldicarb been restricted due to environmental or health concerns?
A9: Yes, due to concerns over groundwater contamination and potential health risks, the use of aldicarb has been restricted or banned in many countries. [, , ] The discovery of aldicarb residues in water sources raised concerns about its potential to leach into groundwater, posing risks to human health and ecosystems. [, ]
Q9: How is aldicarb metabolized and excreted in living organisms?
A10: Aldicarb is rapidly metabolized in plants and animals, primarily through oxidation to its sulfoxide and sulfone metabolites. [, , ] These metabolites undergo further degradation, eventually forming non-toxic compounds. [, ] Excretion occurs primarily through urine. []
Q10: What types of studies have been conducted to assess the efficacy of aldicarb as a pesticide?
A11: Research on aldicarb extensively explored its efficacy against various pests in both controlled environments (greenhouses and field cages) and real-world field conditions. [, , , , ] These studies typically assessed parameters like pest mortality, crop damage reduction, and yield improvement.
Q11: Are there documented cases of pest resistance to aldicarb?
A12: Yes, resistance to aldicarb and other carbamate insecticides has been reported in several insect species, including the cabbage maggot (Hylemya brassicae) and the Colorado potato beetle (Leptinotarsa decemlineata). [, , ] Resistance mechanisms can involve target site insensitivity or enhanced detoxification of the insecticide. [, ]
Q12: What are the potential health effects of aldicarb exposure?
A13: Aldicarb is acutely toxic to humans and animals. [] As a cholinesterase inhibitor, it can cause a range of cholinergic symptoms, including nausea, vomiting, dizziness, muscle weakness, and in severe cases, respiratory failure and death. [, ]
A12: The research provided primarily focuses on the pesticidal aspects of aldicarb and its metabolites. These topics are not extensively covered within the scope of the provided research papers.
Q13: How does aldicarb degrade in the environment?
A14: Aldicarb degrades in the environment through various processes, including microbial degradation, hydrolysis, and photodegradation. [, ] The rate and pathway of degradation can be influenced by factors like soil type, temperature, moisture, and microbial activity. [, ]
Q14: Are there alternative pest control methods or insecticides that can be used in place of aldicarb?
A15: Yes, alternative pest control strategies include cultural practices (crop rotation, resistant varieties), biological control (using natural enemies of pests), and less persistent insecticides with different modes of action. [, ]
A14: The provided research primarily focuses on the pesticidal aspects of aldicarb and its metabolites. While these aspects are important, they are not extensively covered within the scope of the provided research papers.
Q15: What is the solubility of aldicarb in water and other solvents?
A16: Aldicarb is moderately soluble in water, which contributes to its systemic activity in plants and its potential to leach into groundwater. [, ]
Q16: What analytical methods are used to detect and quantify aldicarb and its metabolites?
A17: Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, are commonly employed for analyzing aldicarb residues in various matrices. [, , , ] These methods allow for sensitive and selective detection of the compound and its metabolites.
Q17: What are the environmental concerns associated with aldicarb use?
A18: The persistence and mobility of aldicarb in soil and its potential to leach into groundwater pose significant environmental risks. [, ] Aldicarb can contaminate water sources, harming aquatic organisms and potentially affecting human health through drinking water contamination. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)

![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)






![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)


